Trp-tyr

Übersicht

Beschreibung

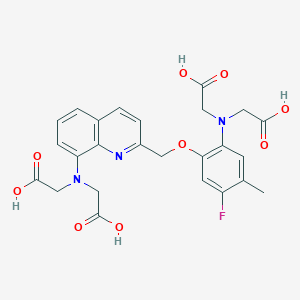

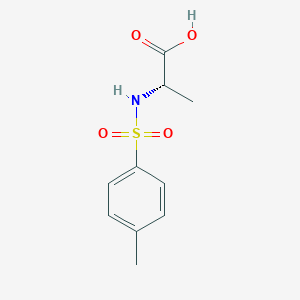

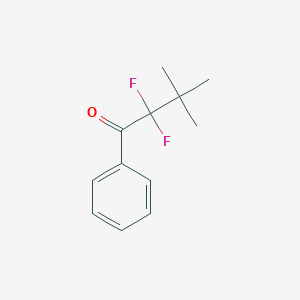

Trp-Tyr is a dipeptide formed from L-tryptophan and L-tyrosine residues . It has a role as a metabolite . The molecular formula of Trp-Tyr is C20H21N3O4 .

Synthesis Analysis

The synthesis of Trp-Tyr involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of the other. The study by Takashi Ichinose et al. suggests that Tyr-Trp administration enhances catecholamine synthesis and metabolism via the upregulation of genes involved in Tyr and Trp metabolism as well as metabolites of Tyr and Trp .

Molecular Structure Analysis

The molecular structure of Trp-Tyr can be represented by the IUPAC name (2 S )-2- [ [ (2 S )-2-amino-3- (1 H -indol-3-yl)propanoyl]amino]-3- (4-hydroxyphenyl)propanoic acid . The InChI representation of the molecule is InChI=1S/C20H21N3O4/c21-16 (10-13-11-22-17-4-2-1-3-15 (13)17)19 (25)23-18 (20 (26)27)9-12-5-7-14 (24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2, (H,23,25) (H,26,27)/t16-,18-/m0/s1 .

Physical And Chemical Properties Analysis

The molecular weight of Trp-Tyr is 367.4 g/mol . The physical and chemical properties of Trp-Tyr are influenced by the properties of its constituent amino acids, tryptophan and tyrosine .

Wissenschaftliche Forschungsanwendungen

Non-Covalent Binding to Polynucleotides

Trp-tyr has been found to bind non-covalently to polynucleotides . This property allows for the fluorometric study of non-covalent binding to DNA and RNA . The fluorescence spectral responses were found to be strongly dependent on base pair composition .

Photochemical Deamination

Trp-tyr can undergo photochemical deamination of modified tyrosine to quinone methide, leading to covalent attachment . This process can be used as a photochemical switch to enable alkylation of polynucleotides .

Peptide Synthesis

Trp-tyr is used in the synthesis of tripeptides . The free carboxylic functional group of the dipeptide was activated again by transforming it to a succinimide ester, which was coupled with Phe, Tyr, or modified Tyr .

Protein and Peptide Modification

Tyrosine residues, such as those in Trp-tyr, have become a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols . This has significant relevance across various disciplines, including chemical, biological, medical, and material sciences .

Cleavage and Functionalization

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have highlighted the importance of compounds like Trp-tyr . Selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .

Selective Peptide Cleavage

The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Wirkmechanismus

Target of Action

H-Trp-Tyr-OH, also known as Trp-tyr, is a dipeptide composed of the amino acids tryptophan (Trp) and tyrosine (Tyr) Trp is a precursor for the synthesis of serotonin, a neurotransmitter, while Tyr is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .

Biochemical Pathways

Trp and Tyr are involved in several biochemical pathways. Trp is primarily metabolized through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions, including inflammation, metabolism, immune responses, and neurological function . Tyr, on the other hand, is involved in the synthesis of catecholamines and melanin .

Pharmacokinetics

Peptides generally have good bioavailability and are rapidly absorbed in the gastrointestinal tract .

Action Environment

The action of H-Trp-Tyr-OH can be influenced by various environmental factors. For instance, the presence of other amino acids can compete with Trp and Tyr for transport across the blood-brain barrier, potentially affecting their availability in the brain . Additionally, factors such as diet, gut microbiota, and stress can influence the metabolism of Trp and Tyr .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLDKGBCJGJGW-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941418 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trp-tyr | |

CAS RN |

19653-76-0 | |

| Record name | L-Tryptophyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)

![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)